molecular formula C13H21NS B13256427 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Cat. No.: B13256427
M. Wt: 223.38 g/mol
InChI Key: OOCOMBWGZIHIQR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H21NS It is a cyclohexane derivative with a thiophene ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine typically involves the reaction of 2,3-dimethylcyclohexanone with thiophen-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylcyclohexanamine
  • N-(Thiophen-2-ylmethyl)cyclohexanamine
  • 2,3-Dimethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine

Uniqueness

2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the dimethylcyclohexane and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H21NS/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h4,6,8,10-11,13-14H,3,5,7,9H2,1-2H3

InChI Key

OOCOMBWGZIHIQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC2=CC=CS2

Origin of Product

United States

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